Biotin Diacid
CAS No.: 57671-79-1
Cat. No.: VC21344247
Molecular Formula: C11H16N2O5S
Molecular Weight: 288.32 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 57671-79-1 |
---|---|
Molecular Formula | C11H16N2O5S |
Molecular Weight | 288.32 g/mol |
IUPAC Name | 2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid |
Standard InChI | InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1 |
Standard InChI Key | XWJBVGZSIAZDKJ-FXQIFTODSA-N |
Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 |
SMILES | C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 |
Canonical SMILES | C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 |
Chemical Identity and Structural Characteristics
Molecular Identification
Biotin Diacid is officially identified by the Chemical Abstracts Service (CAS) registry number 57671-79-1, with the molecular formula C₁₁H₁₆N₂O₅S and a precise molecular weight of 288.32 g/mol . The compound is also recognized by several alternative names, including "Biotin EP Impurity B," reflecting its status as a known impurity in pharmaceutical-grade biotin preparations .
Structural Features
The chemical structure of Biotin Diacid derives from the fundamental biotin architecture, which contains a bicyclic structure consisting of a ureido ring fused with a tetrahydrothiophene ring. The key structural difference from biotin is the presence of a malonic acid (propanedioic acid) group at the end of the valeric acid side chain . Specifically, Biotin Diacid can be chemically described as 2-[3-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid .
This structural configuration maintains the characteristic imidazolone ring that appears in biotin, while introducing additional carboxylic acid functionality. The stereochemistry at positions 3aS, 4S, and 6aR remains consistent with natural biotin, preserving the three-dimensional orientation critical for biological recognition .
Physical and Chemical Properties
Physical Characteristics
Biotin Diacid appears as a white to off-white solid powder at room temperature according to analytical specifications . This physical state is consistent with many organic acids and resembles the appearance of biotin itself. The compound displays a specific optical rotation of +41.1° (measured at a concentration of 0.1 in dimethyl sulfoxide), indicating its chiral nature and specific three-dimensional configuration .
Solubility Profile
The solubility properties of Biotin Diacid are relatively limited in common organic solvents. Analytical documentation indicates the compound is only "slightly" soluble in dimethyl sulfoxide (DMSO) and methanol . This restricted solubility profile presents important considerations for analytical procedures and potential applications, as specialized solvent systems may be required for complete dissolution.
Stability Characteristics
According to analytical documentation, Biotin Diacid demonstrates sufficient stability to be shipped at room temperature, though long-term storage recommendations specify maintenance at 4°C . This suggests moderate thermal stability but potential degradation under prolonged exposure to elevated temperatures. The presence of carboxylic acid groups may contribute to potential esterification or decarboxylation reactions under certain conditions, necessitating appropriate storage protocols.
Analytical Characterization
Element | Experimental Percentage | Theoretical Percentage* |
---|---|---|
Carbon (C) | 45.79% | 45.83% |
Hydrogen (H) | 5.75% | 5.59% |
Nitrogen (N) | 9.60% | 9.72% |
Sulfur (S) | Not reported | 11.12% |
Oxygen (O) | Not reported | 27.74% |
*Theoretical percentages calculated from the molecular formula C₁₁H₁₆N₂O₅S
The elemental analysis data confirms the empirical formula C₁₁H₁₆N₂O₅S, with experimental values falling within the acceptable ±2% accuracy range for analytical certification .
Synthetic Pathways and Relationships
Relationship to Biotin Biosynthesis
Natural biotin biosynthesis provides contextual understanding for Biotin Diacid's potential origins. In microorganisms, biotin synthesis proceeds through a modified fatty acid synthetic pathway, where the pimeloyl moiety serves as a key intermediate . Enzymatic processes involving BioC and BioH facilitate the assembly of the pimeloyl-acyl carrier protein, which undergoes further transformations to yield biotin .
Given Biotin Diacid's structure with malonic acid derivatives, it potentially intersects with these biosynthetic pathways. Malonic acid itself participates in fatty acid biosynthesis, suggesting possible metabolic connections between these pathways and the formation of Biotin Diacid under certain enzymatic conditions.
Applications and Research Significance
Analytical Reference Standards
Detection and Quantification Methods
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) has been documented as an effective method for detecting and quantifying Biotin Diacid with high sensitivity . This approach leverages the compound's unique retention characteristics in chromatographic systems to achieve separation from related compounds.
Future Research Directions
Metabolic Significance Exploration
Further investigation into the potential metabolic significance of Biotin Diacid represents an important research direction. Questions remain regarding whether this compound serves as an intermediate, degradation product, or regulatory molecule in biotin-associated biochemical pathways. Targeted metabolomic studies could elucidate its natural occurrence and biological roles.
Synthetic Methodology Development
Development of efficient, stereoselective synthetic routes specifically targeting Biotin Diacid would enhance its availability for research applications. Building upon established biotin synthesis methodologies , tailored approaches incorporating malonic acid derivatives at specific synthetic stages could yield improved access to this compound.
Structural Biology Investigations
The structural features of Biotin Diacid, particularly the additional carboxylic acid functionality, warrant investigation regarding interactions with biotin-binding proteins. Crystallographic studies of Biotin Diacid in complex with biotin protein ligases or other biotin-dependent enzymes could reveal important structure-activity relationships informing both basic biochemistry and drug design efforts.
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